molecular formula C14H24N4O3 B6618049 tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate CAS No. 1803599-78-1

tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate

Cat. No.: B6618049
CAS No.: 1803599-78-1
M. Wt: 296.37 g/mol
InChI Key: WPXPWBJQWHIUCK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group and a dimethylamino-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl ester group. The dimethylamino-oxadiazole moiety is then introduced through a series of reactions involving nitration, reduction, and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.

Scientific Research Applications

Tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino-oxadiazole moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The piperidine ring and tert-butyl ester group contribute to the compound’s overall stability and solubility, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: This compound shares a similar piperidine and tert-butyl ester structure but differs in the nature of the substituents on the piperidine ring.

    1-Piperidinecarboxylic acid, 4-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]-, 1,1-dimethylethyl ester: Another similar compound with variations in the functional groups attached to the piperidine ring.

Uniqueness

Tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate is unique due to the presence of the dimethylamino-oxadiazole moiety, which imparts distinct chemical and biological properties. This moiety can enhance the compound’s reactivity and interaction with biological targets, making it a valuable tool in various research applications.

Properties

IUPAC Name

tert-butyl 3-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)20-13(19)18-8-6-7-10(9-18)11-15-12(16-21-11)17(4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPXPWBJQWHIUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=NO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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